(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl){4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone
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Overview
Description
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 6-position and a piperazine ring attached to a trifluoromethylbenzyl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the bromine atom and the attachment of the piperazine ring with the trifluoromethylbenzyl group. Common reagents used in these reactions include brominating agents, piperazine derivatives, and trifluoromethylbenzyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
For large-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance efficiency and reduce costs. Industrial methods may include continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic effects. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is explored for its potential pharmacological properties. Researchers investigate its efficacy and safety in preclinical studies to determine its suitability for further development as a therapeutic agent.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways. The exact molecular mechanisms are still under investigation, but studies suggest that it may modulate key pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Trifluoromethylbenzyl derivatives: Compounds with a trifluoromethylbenzyl group exhibit similar chemical reactivity and potential bioactivity.
Piperazine derivatives: These compounds contain the piperazine ring and are known for their diverse pharmacological properties.
Uniqueness
The uniqueness of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C19H17BrF3N5O |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H17BrF3N5O/c20-15-10-24-17-9-16(25-28(17)12-15)18(29)27-6-4-26(5-7-27)11-13-2-1-3-14(8-13)19(21,22)23/h1-3,8-10,12H,4-7,11H2 |
InChI Key |
FRPZOSMPIISOBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=NN4C=C(C=NC4=C3)Br |
Origin of Product |
United States |
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